beta-hydroxy-alpha-methylphenethylammonium [R-(R*,R*)]-hydrogen tartrate beta-hydroxy-alpha-methylphenethylammonium [R-(R*,R*)]-hydrogen tartrate
Brand Name: Vulcanchem
CAS No.: 100208-43-3
VCID: VC0010037
InChI: InChI=1S/C9H13NO.C4H6O6/c1-7(10)9(11)8-5-3-2-4-6-8;5-1(3(7)8)2(6)4(9)10/h2-7,9,11H,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
SMILES: CC(C(C1=CC=CC=C1)O)[NH3+].C(C(C(=O)[O-])O)(C(=O)O)O
Molecular Formula: C13H19NO7
Molecular Weight: 301.29 g/mol

beta-hydroxy-alpha-methylphenethylammonium [R-(R*,R*)]-hydrogen tartrate

CAS No.: 100208-43-3

Cat. No.: VC0010037

Molecular Formula: C13H19NO7

Molecular Weight: 301.29 g/mol

* For research use only. Not for human or veterinary use.

beta-hydroxy-alpha-methylphenethylammonium [R-(R*,R*)]-hydrogen tartrate - 100208-43-3

Specification

CAS No. 100208-43-3
Molecular Formula C13H19NO7
Molecular Weight 301.29 g/mol
IUPAC Name (1-hydroxy-1-phenylpropan-2-yl)azanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate
Standard InChI InChI=1S/C9H13NO.C4H6O6/c1-7(10)9(11)8-5-3-2-4-6-8;5-1(3(7)8)2(6)4(9)10/h2-7,9,11H,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1
Standard InChI Key NCHHVLCKEUNWNJ-LREBCSMRSA-N
Isomeric SMILES CC(C(C1=CC=CC=C1)O)[NH3+].[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O
SMILES CC(C(C1=CC=CC=C1)O)[NH3+].C(C(C(=O)[O-])O)(C(=O)O)O
Canonical SMILES CC(C(C1=CC=CC=C1)O)[NH3+].C(C(C(=O)[O-])O)(C(=O)O)O

Introduction

Chemical Identity and Structure

Beta-hydroxy-alpha-methylphenethylammonium [R-(R*,R*)]-hydrogen tartrate is a chiral compound with precisely defined stereochemistry. It is identified by the CAS registry number 100208-43-3 and EINECS number 309-245-0 . The compound has a molecular formula of C13H19NO7 , though it can alternatively be represented as C9H13NO.C4H6O6 , highlighting its salt nature comprising a phenethylamine derivative and tartaric acid.

The IUPAC name for this compound is (1-hydroxy-1-phenylpropan-2-yl)azanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate, reflecting its complex structure. Component analysis identifies it as containing (1S,2R)-(+)-Norephedrine , which provides insight into its core structure and potential pharmacological properties.

Molecular Structure

The structure of beta-hydroxy-alpha-methylphenethylammonium [R-(R*,R*)]-hydrogen tartrate is characterized by:

  • A phenethylamine backbone with hydroxyl and methyl substitutions

  • An ammonium group that forms an ionic bond with the tartrate moiety

  • A specific stereochemical arrangement denoted by the [R-(R*,R*)] configuration

  • The tartrate portion with its characteristic 2,3-dihydroxybutanedioate structure

Stereochemical Configuration

The notation [R-(R*,R*)] indicates the specific stereochemical configuration of this compound, where the first R refers to the configuration of the phenethylamine portion, while (R*,R*) designates the configuration of the two chiral centers in the tartrate component . This notation is crucial as it precisely identifies which of the possible stereoisomers the compound represents.

Physical and Chemical Properties

Beta-hydroxy-alpha-methylphenethylammonium [R-(R*,R*)]-hydrogen tartrate has a molecular weight of 301.29 g/mol . As a salt compound, it demonstrates properties that reflect both its ionic nature and the characteristics of its component structures.

Physical Properties

PropertyValueSource
Molecular Weight301.29 g/mol
Molecular FormulaC13H19NO7
Physical StateSolid (inferred from typical salt properties)-
SolubilityWater-soluble (inferred from its salt nature)-

Chemical Reactivity

The chemical reactivity of beta-hydroxy-alpha-methylphenethylammonium [R-(R*,R*)]-hydrogen tartrate derives from its functional groups:

  • The hydroxyl group (-OH) can participate in hydrogen bonding and undergo esterification reactions

  • The ammonium moiety (R-NH3+) can undergo typical reactions of ammonium compounds

  • The tartrate component contains two hydroxyl groups and a carboxylate group that can participate in various reactions

These functional groups contribute to the compound's ability to interact with biological systems and its potential for derivatization in pharmaceutical applications.

Synthesis Methods

The synthesis of beta-hydroxy-alpha-methylphenethylammonium [R-(R*,R*)]-hydrogen tartrate typically involves multi-step organic synthesis techniques to ensure the correct stereochemical configuration is achieved.

Common Synthesis Approaches

Synthesis methods for this compound generally follow these approaches:

  • Stereoselective synthesis of the phenethylamine component with specific attention to generating the correct stereocenter

  • Preparation of the tartrate component with the specific (R,R) configuration

  • Salt formation through acid-base reaction between the amine and tartaric acid components

  • Purification processes to ensure stereochemical purity

These approaches are crucial for producing high-purity compounds suitable for research and pharmaceutical applications, as the specific stereochemistry significantly impacts biological activity.

Purification Techniques

Purification of beta-hydroxy-alpha-methylphenethylammonium [R-(R*,R*)]-hydrogen tartrate typically involves:

  • Recrystallization to improve stereochemical purity

  • Chromatographic separation techniques to isolate the desired stereoisomer

  • Analytical verification of stereochemical purity using techniques such as polarimetry and chiral HPLC

These purification steps are essential to ensure the compound's stereochemical integrity, which is crucial for its biological activity and applications.

Biological Activities

Beta-hydroxy-alpha-methylphenethylammonium [R-(R*,R*)]-hydrogen tartrate exhibits various biological activities, primarily related to its interactions with neurotransmitter systems.

Neuropharmacological Effects

The compound's biological activities include:

  • Interactions with neurotransmitter systems, potentially affecting neural signaling pathways

  • Influence on neurotransmission processes, which makes it a subject of interest for therapeutic applications

  • Structure-specific interactions with biological receptors, where its stereochemistry plays a crucial role

Structure-Activity Relationship

The specific stereochemistry of beta-hydroxy-alpha-methylphenethylammonium [R-(R*,R*)]-hydrogen tartrate is crucial for its biological activity. Different enantiomers can exhibit significantly different effects in biological systems, highlighting the importance of stereochemical purity in any application of this compound. This structure-activity relationship is a key consideration in the development of potential therapeutic applications.

Applications and Research Use

Beta-hydroxy-alpha-methylphenethylammonium [R-(R*,R*)]-hydrogen tartrate has several potential applications, particularly in pharmaceutical and biochemical contexts.

Pharmaceutical Applications

Potential pharmaceutical applications include:

  • Research into neuropharmacological agents targeting specific neurotransmitter systems

  • Development of chiral drug candidates with specific stereochemical requirements

  • Investigation of structure-activity relationships in phenethylamine derivatives

Comparison with Related Compounds

Beta-hydroxy-alpha-methylphenethylammonium [R-(R*,R*)]-hydrogen tartrate belongs to a family of structurally related compounds, with similarities to other phenethylamine derivatives and tartrate salts.

Structurally Related Compounds

Related compounds include:

  • Beta,4-dihydroxyphenethylammonium hydrogen tartrate (CID 25090619) , which shares the tartrate component but has a different substitution pattern on the phenethylamine portion

  • Other stereoisomers of beta-hydroxy-alpha-methylphenethylammonium hydrogen tartrate with different stereochemical configurations

  • L-carnitine-L-tartrate, which also contains the [R-(R*,R*)] tartrate component but paired with a different amine component

Comparative Properties and Activities

Compared to related compounds, beta-hydroxy-alpha-methylphenethylammonium [R-(R*,R*)]-hydrogen tartrate has distinct properties:

  • Its specific stereochemistry affects its receptor binding profile and biological activity

  • The hydroxyl and methyl substitution pattern on the phenethylamine portion influences its pharmacokinetic properties

  • As a tartrate salt, it shares solubility characteristics with other tartrate compounds but has unique biological activities due to its phenethylamine component

Current Research Directions

Current research involving beta-hydroxy-alpha-methylphenethylammonium [R-(R*,R*)]-hydrogen tartrate focuses on several key areas:

Pharmaceutical Development

Research efforts in pharmaceutical development include:

  • Investigation of the compound's potential therapeutic applications based on its neuropharmacological properties

  • Development of synthetic methodologies to improve yield and stereochemical purity

  • Structure-activity relationship studies to guide the development of improved derivatives

Analytical Methods

Advances in analytical methods related to this compound include:

  • Development of improved chromatographic methods for stereochemical analysis

  • Application of spectroscopic techniques to characterize the compound's structure and interactions

  • Computational modeling of receptor-ligand interactions to predict biological activity

These research directions highlight the ongoing scientific interest in this compound and its potential applications in pharmaceutical and biochemical contexts.

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